6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride
Description
6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride is a fluorinated diazepane derivative characterized by a seven-membered 1,4-diazepane ring system. The fluorine atom at the 6-position enhances metabolic stability and modulates electronic properties, while the benzyl ester group serves as a protective moiety for the carboxylic acid functionality. The hydrochloride salt form improves aqueous solubility, a critical feature for pharmacological applications.
Properties
IUPAC Name |
benzyl 6-fluoro-1,4-diazepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-12-8-15-6-7-16(9-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,15H,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIJXVLKEYOXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1)F)C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine-Dihalide Cyclization
Reaction of 1,4-diamines with α,ω-dihaloalkanes under basic conditions generates the diazepane scaffold. For example, 1,4-diaminobutane and 1,2-dibromoethane in the presence of potassium carbonate yield 1,4-diazepane. Modifications include using fluorinated intermediates to introduce the 6-fluoro substituent pre-cyclization.
Reductive Amination
A one-pot reductive amination strategy avoids isolation of intermediates. For instance, 4-(2,4-difluorobenzoyl)piperidine hydrochloride reacts with hydroxylamine hydrochloride and potassium hydroxide in methanol, followed by acidification to form the diazepane ring. This method achieves yields of 85–90% with HPLC purity >99% (Table 1).
Table 1: Cyclization Conditions and Outcomes
| Starting Material | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 4-(2,4-Difluorobenzoyl)piperidine | NH₂OH·HCl, KOH, MeOH, 40–45°C, 12 h | 90.4 | 99.82 | |
| 1,4-Diaminobutane | 1,2-Dibromoethane, K₂CO₃, EtOH, reflux | 78 | 95 |
Esterification with Benzyl Alcohol
The carboxylic acid group at position 1 is esterified using benzyl alcohol under acidic or coupling conditions:
Acid-Catalyzed Esterification
Refluxing 6-fluoro-diazepane-1-carboxylic acid with benzyl alcohol and concentrated H₂SO₄ yields the benzyl ester. This method requires 12–24 h and achieves 70–80% yield.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the reaction completes within 2 h at room temperature, yielding 91% product.
Table 2: Esterification Methods Comparison
| Method | Reagents/Conditions | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄, BnOH, reflux | 24 | 78 | |
| EDC/HOBt | EDC, HOBt, DIPEA, DMF, RT | 2 | 91 |
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt:
Direct Acid Treatment
Treating the benzyl ester with HCl gas in diethyl ether or concentrated HCl in ethanol precipitates the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity to >99%.
Ion Exchange Chromatography
Alternative methods use Amberlite IRA-400 Cl⁻ resin to exchange counterions, achieving quantitative conversion with minimal byproducts.
One-Pot Synthesis Optimization
Recent advances combine multiple steps into a single reaction vessel:
Cyclization-Fluorination-Esterification
A patent describes a one-pot process where 4-(2,4-difluorobenzoyl)piperidine hydrochloride undergoes cyclization with NH₂OH·HCl, followed by esterification and HCl salt formation without isolating intermediates. This method reduces purification steps and improves overall yield (87–90%).
Challenges and Solutions
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Regioselectivity : Fluorination at position 6 is favored using sterically hindered bases (e.g., DIPEA) to direct electrophilic attack.
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Byproduct Formation : Residual triethylamine in traditional methods is replaced with inorganic bases (KOH/NaOH) to minimize environmental impact.
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Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) ensures high purity.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors for cyclization and fluorination steps, reducing reaction times by 50% and improving safety profiles . Automated systems enable real-time monitoring of intermediates via HPLC.
Chemical Reactions Analysis
6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride depends on its interaction with molecular targets. The presence of the diazepane ring and the fluorine atom can influence its binding affinity to enzymes or receptors. The compound may act as an inhibitor or modulator of specific biological pathways, affecting processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Fluorine vs. Other Functional Groups
The 6-fluoro substituent distinguishes this compound from non-fluorinated diazepane derivatives. Fluorine’s electronegativity and small atomic radius enhance binding affinity to biological targets (e.g., enzymes, receptors) and reduce oxidative metabolism. By contrast, describes 4-methanesulfonyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester, where the sulfonyl group acts as a leaving group or polar modifier. The methanesulfonyl group increases steric bulk and alters solubility but lacks fluorine’s metabolic stability benefits .
Table 1: Substituent Impact on Key Properties
Ester Group Variations: Benzyl vs. Tert-Butyl
The choice of ester group significantly influences synthetic utility and stability:
- Benzyl Ester: The benzyl ester in the target compound is labile under hydrogenolysis conditions (e.g., H₂/Pd-C), enabling selective deprotection during multi-step syntheses. However, benzyl esters may introduce handling challenges due to sensitivity to acidic/basic conditions.
- Tert-Butyl Ester : As seen in and , tert-butyl esters provide superior steric protection and stability under basic/neutral conditions but require strong acids (e.g., HCl in dioxane) for cleavage. The tert-butyl variant of the fluorinated diazepane () is priced at €2,491.00/g, reflecting its high purity and demand in medicinal chemistry .
Table 2: Ester Group Comparison
| Ester Type | Stability | Deprotection Method | Cost () |
|---|---|---|---|
| Benzyl | Moderate (acid/base-sensitive) | Hydrogenolysis | Not reported |
| Tert-Butyl | High (acid-labile) | Acidic conditions (HCl) | €2,491.00/g (1g scale) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as benzylation of the diazepane core followed by fluorination and hydrochloride salt formation. Key steps include monitoring reaction intermediates via HPLC or LC-MS (as seen in benzophenone and paraben analyses in ). Purity validation requires orthogonal methods:
- Table 1 : Analytical Techniques for Purity Assessment
| Technique | Application | Sensitivity |
|---|---|---|
| HPLC | Quantify impurities | 0.1% detection limit |
| NMR | Structural confirmation | >95% purity threshold |
| LC-MS | Molecular weight verification | ppm-level accuracy |
- Theoretical frameworks ( ) should guide reagent stoichiometry optimization, while process control simulations ( , CRDC RDF2050108) improve yield reproducibility.
Q. How can researchers mitigate hydrolysis or degradation during storage of the compound?
- Methodological Answer : Stability studies under varying pH, temperature, and humidity are critical. Use accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis ( ). Encapsulation in inert matrices (e.g., silica nanoparticles) or lyophilization may enhance stability.
Advanced Research Questions
Q. What mechanistic insights explain the fluorination efficiency in the diazepane ring, and how do steric/electronic factors influence regioselectivity?
- Methodological Answer : Computational chemistry (DFT calculations) paired with experimental kinetic studies can elucidate fluorination mechanisms. For example, isotopic labeling (e.g., F NMR) tracks fluorine incorporation ( ). Steric hindrance at the 6-position may favor fluorination due to reduced electron density (supported by CRDC RDF2050104 on separation technologies for isolating intermediates).
Q. How do contradictory data on the compound’s solubility in polar solvents arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from solvent purity, temperature control, or polymorphic forms. Use standardized protocols (e.g., shake-flask method with equilibrated phases) and validate with DSC/XRD to detect polymorphs ( ). Cross-reference solubility parameters (Hansen solubility) with computational models ( , Guiding Principle 2).
Q. What advanced separation techniques optimize enantiomeric resolution of the compound’s chiral centers?
- Methodological Answer : Chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based) achieve resolution. Membrane technologies ( , RDF2050104) like enantioselective nanofiltration may scale separations. Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents ( ).
Methodological Framework for Data Contradictions
Q. How should researchers address inconsistencies in reported biological activity of the compound?
Theoretical Pole : Align assays with receptor-binding hypotheses.
Epistemological Pole : Compare assay conditions (e.g., cell lines, incubation times).
Morphological Pole : Standardize dose-response curves.
Technical Pole : Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Contradictions often arise from unaccounted variables (e.g., solvent DMSO affecting membrane permeability).
Experimental Design Considerations
Q. What strategies ensure reproducibility in scaled-up synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring ( , RDF2050108). Use factorial design (DoE) to optimize parameters like temperature, catalyst loading, and mixing rates.
Q. How can isotopic labeling (C, N) enhance metabolic or pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
